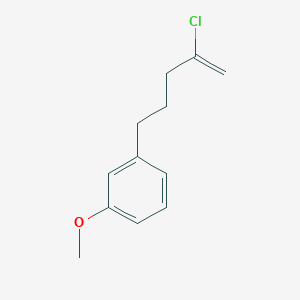
2-Chloro-5-(3-methoxyphenyl)-1-pentene
Übersicht
Beschreibung
The compound “2-Chloro-5-(3-methoxyphenyl)-1-pentene” is a complex organic molecule. It contains a pentene (5-carbon alkene) backbone with a chlorine atom attached to the second carbon and a 3-methoxyphenyl group attached to the fifth carbon .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(3-methoxyphenyl)-1-pentene” would consist of a five-carbon chain with a double bond (alkene), a chlorine atom attached to the second carbon, and a 3-methoxyphenyl group attached to the fifth carbon .Chemical Reactions Analysis
Again, while specific reactions involving “2-Chloro-5-(3-methoxyphenyl)-1-pentene” are not available, similar compounds are known to undergo reactions such as protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-(3-methoxyphenyl)-1-pentene” would depend on its molecular structure. For example, the presence of the alkene could make it reactive towards addition reactions, and the chlorine atom could make it susceptible to nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Catalytic Processes
- Olefin Hydroisomerization - 2-Chloro-5-(3-methoxyphenyl)-1-pentene can be involved in hydroisomerization processes. For instance, in the hydrogenation of cis-2-pentene catalyzed by tris(triphenylphosphine)rhodium chloride, isomerization to trans-2-pentene and to 1-pentene occurs. This demonstrates the role of similar compounds in catalytic processes (Bond & Hillyard, 1968).
Synthetic Applications
- Synthesis of α,β-Unsaturated Ketones - Compounds like 3-(4-methoxyphenyl)-1-phenyl-2-propenone, which are structurally related to 2-Chloro-5-(3-methoxyphenyl)-1-pentene, are used in the synthesis of various ketones. This synthesis involves reactions with cyclohexane in the presence of aluminum halides, showcasing the chemical's utility in creating saturated ketones (Koltunov, Repinskaya, & Borodkin, 2001).
Chemical Reactions and Mechanisms
- Reactivity Studies - The reactivity of compounds such as 1,1,1-trichloro-4-methoxy-3-penten-2-one, which shares similar structural features with 2-Chloro-5-(3-methoxyphenyl)-1-pentene, has been studied, specifically their kinetics with various amines. This provides insights into potential reactions and mechanisms involving similar compounds (Gesser, Zucco, & Nome, 1995).
Pharmaceutical Applications
- Synthesis of Pharmaceutical Compounds - 2-Chloro-5-(3-methoxyphenyl)-1-pentene may be used in the synthesis of pharmaceutical compounds like laquinimod. Laquinimod is synthesized from related compounds through aminolysis reactions, indicating the potential pharmaceutical applications of 2-Chloro-5-(3-methoxyphenyl)-1-pentene (Jansson et al., 2006).
Polymerization and Materials Science
- Monomer-Isomerization Polymerization - In the field of polymerization, 5-phenyl-2-pentene, which has a structure related to 2-Chloro-5-(3-methoxyphenyl)-1-pentene, undergoes monomer-isomerization polymerization with Ziegler–Natta catalysts. This indicates the potential of similar compounds in polymer science (Endo, Tsujikawa, & Otsu, 1986).
Analytical Chemistry
- Analytical Identification of Impurities - 2-Chloro-5-(3-methoxyphenyl)-1-pentene and related compounds may be used in the identification of impurities in synthetic processes, such as in the synthesis of methamphetamine. Its structural analogues can be markers for certain synthetic methods (Toske et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-chloropent-4-enyl)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-10(13)5-3-6-11-7-4-8-12(9-11)14-2/h4,7-9H,1,3,5-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEZKVQFLRGYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247587 | |
| Record name | Benzene, 1-(4-chloro-4-penten-1-yl)-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1143461-63-5 | |
| Record name | Benzene, 1-(4-chloro-4-penten-1-yl)-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(4-chloro-4-penten-1-yl)-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



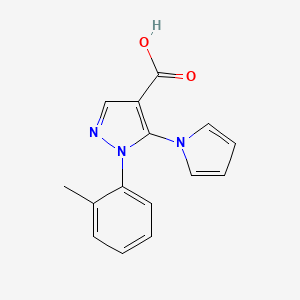
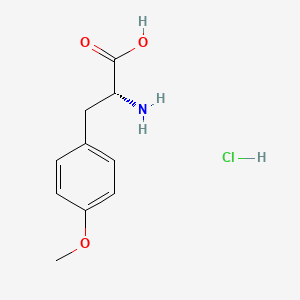
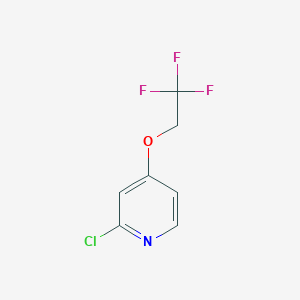

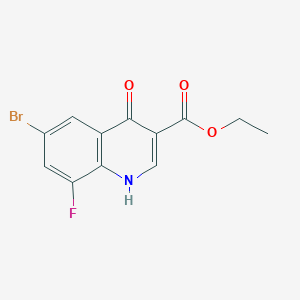
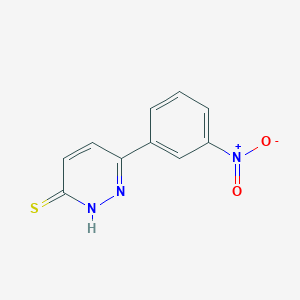
![(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1422291.png)


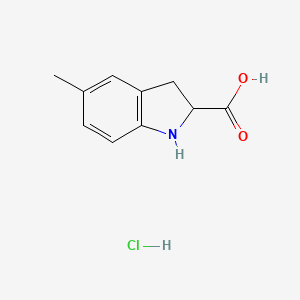
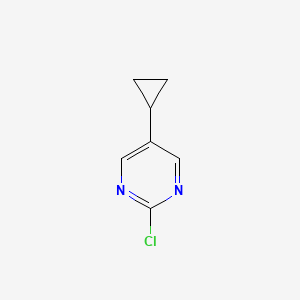

![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B1422300.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea](/img/structure/B1422304.png)